molecular formula C14H18FNO4S2 B7833428 (3S4R)-3-(CYCLOPROPYLAMINO)-4-(4-FLUORO-3-METHYLBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE

(3S4R)-3-(CYCLOPROPYLAMINO)-4-(4-FLUORO-3-METHYLBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE

Cat. No.: B7833428
M. Wt: 347.4 g/mol
InChI Key: MPQAMTLEPHXOKZ-KBPBESRZSA-N
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Description

(3S4R)-3-(CYCLOPROPYLAMINO)-4-(4-FLUORO-3-METHYLBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound with a unique structure that includes a cyclopropylamino group, a fluoromethylbenzenesulfonyl group, and a thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S4R)-3-(CYCLOPROPYLAMINO)-4-(4-FLUORO-3-METHYLBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE typically involves multiple steps, including the formation of the thiolane ring, the introduction of the cyclopropylamino group, and the attachment of the fluoromethylbenzenesulfonyl group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

(3S4R)-3-(CYCLOPROPYLAMINO)-4-(4-FLUORO-3-METHYLBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: The fluoromethylbenzenesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiolane ring may yield sulfoxides or sulfones, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

(3S4R)-3-(CYCLOPROPYLAMINO)-4-(4-FLUORO-3-METHYLBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3S4R)-3-(CYCLOPROPYLAMINO)-4-(4-FLUORO-3-METHYLBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiolane derivatives and sulfonyl-containing compounds. Examples include:

  • (3S4R)-3-(Cyclopropylamino)-4-(4-chloro-3-methylbenzenesulfonyl)-1lambda6-thiolane-11-dione
  • (3S4R)-3-(Cyclopropylamino)-4-(4-bromo-3-methylbenzenesulfonyl)-1lambda6-thiolane-11-dione

Uniqueness

The uniqueness of (3S4R)-3-(CYCLOPROPYLAMINO)-4-(4-FLUORO-3-METHYLBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3S,4R)-N-cyclopropyl-4-(4-fluoro-3-methylphenyl)sulfonyl-1,1-dioxothiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO4S2/c1-9-6-11(4-5-12(9)15)22(19,20)14-8-21(17,18)7-13(14)16-10-2-3-10/h4-6,10,13-14,16H,2-3,7-8H2,1H3/t13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQAMTLEPHXOKZ-KBPBESRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)C2CS(=O)(=O)CC2NC3CC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)S(=O)(=O)[C@H]2CS(=O)(=O)C[C@@H]2NC3CC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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